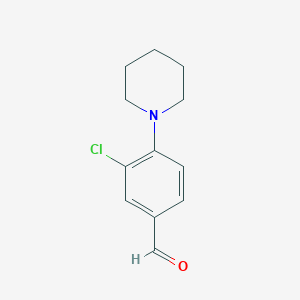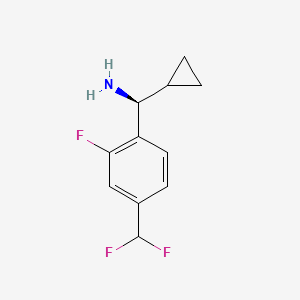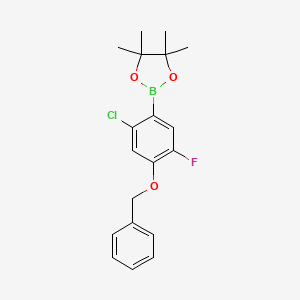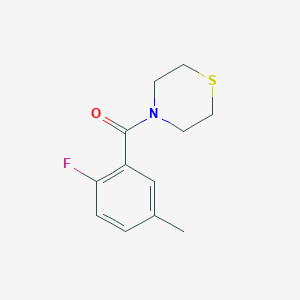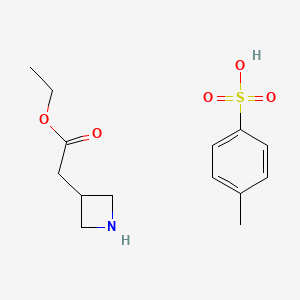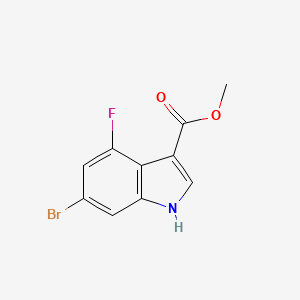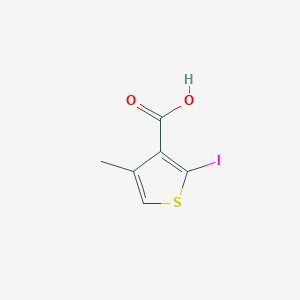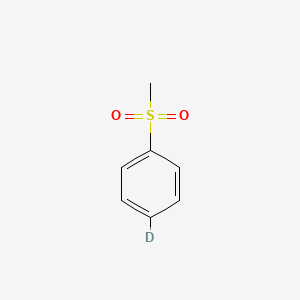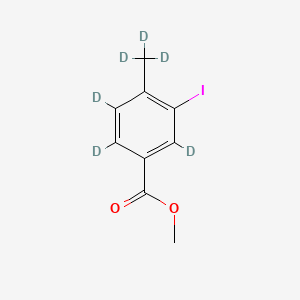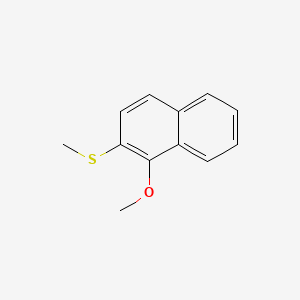
(1-Methoxynaphthalen-2-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, featuring a methoxy group at the first position and a methylsulfane group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxynaphthalen-2-yl)(methyl)sulfane typically involves the reaction of 1-methoxynaphthalene with a methylsulfane reagent under controlled conditions. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Regeneration of the sulfane form
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
(1-Methoxynaphthalen-2-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfane groups can participate in various chemical interactions, influencing its biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methylsulfane group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxynaphthalen-1-yl)(methyl)sulfane
- (3-Methoxynaphthalen-2-yl)(methyl)sulfane
- (1-Bromonaphthalen-2-yl)(methyl)sulfane
Uniqueness
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, the position of the methoxy and methylsulfane groups can significantly influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H12OS |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
1-methoxy-2-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-13-12-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3 |
Clave InChI |
KMJWEMLBPWMGRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


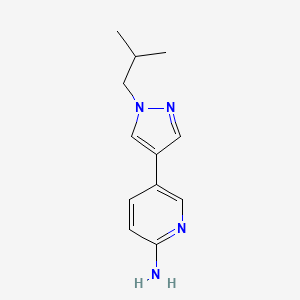
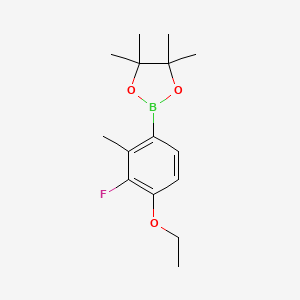
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
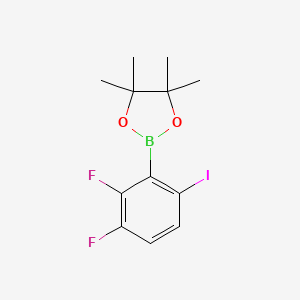
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
